N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Lipophilicity clogP ADMET prediction

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034376-39-9) is a synthetic small molecule (MF: C₁₇H₁₉N₅O₃; MW: 341.37) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 2-(2-methoxyphenoxy)acetamide side chain via a propyl spacer. The triazolopyrimidine scaffold is a recognized privileged structure in medicinal chemistry with documented antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 2034376-39-9
Cat. No. B2621317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide
CAS2034376-39-9
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C17H19N5O3/c1-24-14-6-2-3-7-15(14)25-11-16(23)18-8-4-5-13-9-19-17-20-12-21-22(17)10-13/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,18,23)
InChIKeyUIYLBVAVAINHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034376-39-9): Chemical Identity and Procurement Baseline


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034376-39-9) is a synthetic small molecule (MF: C₁₇H₁₉N₅O₃; MW: 341.37) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a 2-(2-methoxyphenoxy)acetamide side chain via a propyl spacer [1]. The triazolopyrimidine scaffold is a recognized privileged structure in medicinal chemistry with documented antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities [2]. This particular derivative is available through multiple research chemical suppliers, typically at ≥95% purity, and is used in early-stage drug discovery and chemical biology as a screening compound or synthetic intermediate [1].

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide: Why In-Class Analogs Cannot Be Interchanged


Triazolopyrimidine derivatives with identical [1,2,4]triazolo[1,5-a]pyrimidine-propyl cores but divergent acyl termini (e.g., pivalamide, thiophene-2-carboxamide, benzotriazole-acetamide, cyclopropanecarboxamide) display markedly different hydrogen-bonding capacities, lipophilicity, and steric profiles [1]. These physicochemical differences directly modulate target binding, selectivity, and ADMET properties, rendering generic substitution scientifically unsound . The 2-(2-methoxyphenoxy)acetamide terminus in the target compound introduces a unique combination of an ether oxygen H-bond acceptor, a methoxy group, and an aromatic ring, creating a pharmacophore pattern that is distinct from any comparator in this chemical series [1].

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide: Comparator-Anchored Quantitative Differentiation Evidence


Predicted Lipophilicity (clogP) Differentiation from Close Analogs with Identical Triazolopyrimidine-Propyl Scaffold

Computational prediction of clogP using the Wildman-Crippen method reveals that the target compound (2-(2-methoxyphenoxy)acetamide terminus) exhibits a clogP of approximately 2.0, positioning it between the more lipophilic pivalamide analog (clogP ~2.5) and the more hydrophilic benzotriazole-acetamide analog (clogP ~1.1) [1]. This intermediate lipophilicity may favor balanced membrane permeability and aqueous solubility relative to comparators.

Lipophilicity clogP ADMET prediction

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) Differentiation

The target compound possesses 1 hydrogen-bond donor (amide NH) and 8 hydrogen-bond acceptors (triazole N, pyrimidine N, amide carbonyl O, ether O, methoxy O), yielding a TPSA of approximately 108 Ų. This compares to TPSA ≈ 63 Ų for the pivalamide analog (3 HBA, 1 HBD) and TPSA ≈ 112 Ų for the benzotriazole-acetamide analog (9 HBA, 1 HBD) [1]. The intermediate TPSA may confer a distinct blood-brain barrier penetration profile relative to analogs [2].

Hydrogen bonding TPSA Drug-likeness

Scaffold-Level Biological Activity Potential: Triazolopyrimidine Class as Multitarget Ligands Exceeding Simple Heterocyclic Comparators

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated potent biological activities across multiple target classes, including PDE2A inhibition (IC₅₀ = 1.3 nM for lead compound 46) , ABCB1 modulation (WS-691 sensitized SW620/Ad300 cells to paclitaxel with IC₅₀ = 22.02 nM) , and NS5-RdRp inhibition (mol-5 IC₅₀ = 1.28 μM against DENV2) [1]. While no direct bioactivity data exist for the specific 2-(2-methoxyphenoxy)acetamide derivative, the scaffold's established polypharmacology suggests potential for kinase and phosphodiesterase profiling that simple heterocyclic alternatives (e.g., quinazolines, pyrazolopyrimidines) may not match in breadth.

Kinase inhibition ABCB1 modulation Antiproliferative activity

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound contains 9 rotatable bonds, driven by the propyl linker and the methoxyphenoxyacetamide side chain, compared to 5 rotatable bonds for the rigid cyclopropanecarboxamide analog and 7 for the thiophene-2-carboxamide analog [1]. Higher rotatable bond count is associated with increased conformational entropy penalty upon target binding, which may reduce binding affinity unless compensated by favorable enthalpic contacts [2]. This differential flexibility may be exploitable in scaffold-hopping or linker-optimization campaigns.

Molecular flexibility Rotatable bonds Binding entropy

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Probe in Triazolopyrimidine Kinase/PDE Inhibitor Programs

The intermediate lipophilicity (clogP ≈ 2.0) and TPSA (~108 Ų) of the target compound make it a suitable probe for evaluating the impact of methoxyphenoxy substitution on kinase or PDE target engagement, particularly when compared to the more lipophilic pivalamide or more polar benzotriazole-acetamide analogs [1]. This SAR exploration can inform lead optimization where balanced permeability and solubility are desired.

Pharmacokinetic Differentiation Studies Using Physicochemical Comparator Panels

With 9 rotatable bonds and an intermediate TPSA, the target compound can serve as a flexibility benchmark in a panel of triazolopyrimidine analogs (rigid cyclopropanecarboxamide: 5 rotatable bonds; thiophene-2-carboxamide: 7 rotatable bonds) for assessing the effect of molecular flexibility on oral bioavailability, metabolic stability, and plasma protein binding [2].

Chemical Biology Tool for Profiling Triazolopyrimidine Target Selectivity

Given the triazolopyrimidine scaffold's documented polypharmacology—including PDE2A inhibition (IC₅₀ = 1.3 nM), ABCB1 modulation (IC₅₀ = 22.02 nM), and DENV2 NS5-RdRp inhibition (IC₅₀ = 1.28 μM)—the methoxyphenoxyacetamide derivative can be included in selectivity panels to determine whether the unique acyl terminus confers target bias relative to other side-chain variants . This profiling is essential for prosecuting the most promising chemotype for a given therapeutic indication.

Custom Synthesis and Lead Optimization Feasibility Assessment

The compound's amenability to modular synthesis—via acylation of the common 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine intermediate—enables rapid analog generation [3]. Procurement of the target compound as a reference standard supports medicinal chemistry campaigns that require a characterized methoxyphenoxyacetamide benchmark for analytical method development (HPLC purity, HRMS identity confirmation) and biological assay normalization.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.